molecular formula C5H9BrO B1444512 1-Bromo-3-methoxycyclobutane CAS No. 1807901-44-5

1-Bromo-3-methoxycyclobutane

Cat. No.: B1444512
CAS No.: 1807901-44-5
M. Wt: 165.03 g/mol
InChI Key: YBVXRWXSBZVVRL-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxycyclobutane is a chemical compound with the molecular formula C5H9BrO and a molecular weight of 165.03 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring, which is a ring of four carbon atoms, with a bromine atom attached to one carbon and a methoxy group (-OCH3) attached to another .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its density is predicted to be 1.45±0.1 g/cm3 .

Scientific Research Applications

Pharmacokinetics and Metabolism

1-Bromo-1,2,2-trifluorocyclobutane, a compound with properties similar to 1-Bromo-3-methoxycyclobutane, has been examined for its potential as an anesthetic agent. It exhibits high pulmonary uptake and slow wash-out, with a significant portion being excreted as nonvolatile fluorinated metabolites in urine (Holaday & Fiserova-Bergerova, 1976).

Chemical Synthesis

Research into the chemical synthesis involving this compound includes the production of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, determined using X-ray crystallography (Kirillov et al., 2015).

Food Quality Control

In food science, derivatives of this compound have been used in the determination of 2-alkylcyclobutanone, a marker for identifying irradiated foods. This process involves labeling with fluorescent dyes and subsequent HPLC separation (Mörsel & Schmiedl, 1994).

Organic Chemistry

In organic chemistry, 1-bromobenzocyclobutene, related to this compound, is used as a synthon in organometallic methodology, leading to the synthesis of various organic compounds like substituted naphthalenes and isoquinolines (Ramakrishna & Sharp, 2003).

Photochemistry

Studies have been conducted on the photochemistry of related cyclobutene compounds in protic solvents, which result in the formation of methyl ethers and corresponding esters and alcohols (Sakuragi et al., 1977).

Safety and Hazards

This compound is considered hazardous. It’s flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Proper precautions should be taken while handling this compound, including wearing appropriate protective equipment and ensuring good ventilation .

Biochemical Analysis

Biochemical Properties

1-Bromo-3-methoxycyclobutane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their functions . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . It may undergo degradation over extended periods, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution of this compound can influence its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

1-bromo-3-methoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-7-5-2-4(6)3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVXRWXSBZVVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288305
Record name Cyclobutane, 1-bromo-3-methoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044705-32-8, 1807901-44-5
Record name Cyclobutane, 1-bromo-3-methoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methoxycyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-bromo-3-methoxycyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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